molecular formula C13H18N2O3S B7583859 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one

1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one

Cat. No. B7583859
M. Wt: 282.36 g/mol
InChI Key: XZTYZYMNGLYYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one is a chemical compound that belongs to the pyrrolidinone class of compounds. This compound is also known as MMSPA and has been the subject of much scientific research due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, this compound has been shown to have antitumor activity in several different types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of toxicity in animal studies, which makes it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of this compound's potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one involves the reaction of 2-methyl-5-methylsulfonylaniline with methyl acetoacetate in the presence of a base. This reaction results in the formation of the intermediate compound, which is then cyclized to form the final product. The synthesis of this compound has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.

Scientific Research Applications

1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one has been the subject of much scientific research due to its potential applications in the field of medicine. This compound has been shown to have antitumor, anti-inflammatory, and analgesic properties. Several studies have also investigated its potential as a treatment for Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

1-methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9-4-5-10(19(3,17)18)8-12(9)14-11-6-7-15(2)13(11)16/h4-5,8,11,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYZYMNGLYYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NC2CCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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